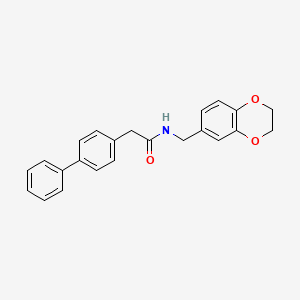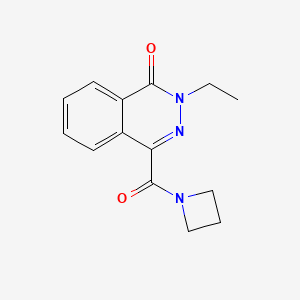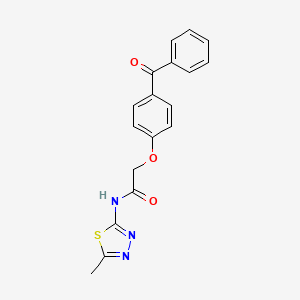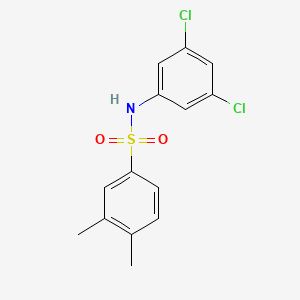
2-fluoro-N-(4-methyl-2-oxochromen-7-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-fluoro-N-(4-methyl-2-oxochromen-7-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as drug discovery, medicinal chemistry, and chemical biology. It is a synthetic compound that has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.
作用机制
The mechanism of action of 2-fluoro-N-(4-methyl-2-oxochromen-7-yl)benzamide as a PARP inhibitor involves the inhibition of the PARP enzyme, which is involved in DNA repair and cell survival. PARP inhibitors have been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment by preventing the repair of damaged DNA in cancer cells. The mechanism of action of 2-fluoro-N-(4-methyl-2-oxochromen-7-yl)benzamide as a CK2 inhibitor involves the inhibition of the protein kinase CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-fluoro-N-(4-methyl-2-oxochromen-7-yl)benzamide as a PARP inhibitor and CK2 inhibitor have been studied extensively. PARP inhibitors have been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment by preventing the repair of damaged DNA in cancer cells. CK2 inhibitors have been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis.
实验室实验的优点和局限性
The advantages of using 2-fluoro-N-(4-methyl-2-oxochromen-7-yl)benzamide in lab experiments include its synthetic accessibility, its potential applications in various fields of scientific research, and its ability to inhibit the PARP enzyme and CK2 protein kinase. The limitations of using 2-fluoro-N-(4-methyl-2-oxochromen-7-yl)benzamide in lab experiments include its potential toxicity and the need for further studies to determine its optimal dosage and administration.
未来方向
There are several future directions for the study of 2-fluoro-N-(4-methyl-2-oxochromen-7-yl)benzamide. These include the development of more efficient and selective synthesis methods, the determination of its optimal dosage and administration for clinical use, the study of its potential applications in other fields of scientific research, and the development of more potent PARP inhibitors and CK2 inhibitors based on its structure. Additionally, further studies are needed to determine its potential toxicity and side effects in vivo.
合成方法
2-fluoro-N-(4-methyl-2-oxochromen-7-yl)benzamide can be synthesized using different methods, including the Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Sonogashira coupling. The Buchwald-Hartwig amination method involves the reaction of 2-fluoroaniline with 4-methyl-7-bromo-2-oxo-2H-chromene-3-carboxylic acid, followed by the addition of benzoyl chloride. The Suzuki-Miyaura coupling method involves the reaction of 2-fluorophenylboronic acid with 4-methyl-7-bromo-2-oxo-2H-chromene-3-carboxylic acid, followed by the addition of benzoyl chloride. The Sonogashira coupling method involves the reaction of 2-fluoroiodobenzene with 4-methyl-7-iodo-2-oxo-2H-chromene-3-carboxylic acid, followed by the addition of benzoyl chloride.
科学研究应用
2-fluoro-N-(4-methyl-2-oxochromen-7-yl)benzamide has potential applications in various fields of scientific research, including drug discovery, medicinal chemistry, and chemical biology. It has been studied as a potential inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and cell survival. PARP inhibitors have been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment. 2-fluoro-N-(4-methyl-2-oxochromen-7-yl)benzamide has also been studied as a potential inhibitor of the protein kinase CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis.
属性
IUPAC Name |
2-fluoro-N-(4-methyl-2-oxochromen-7-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FNO3/c1-10-8-16(20)22-15-9-11(6-7-12(10)15)19-17(21)13-4-2-3-5-14(13)18/h2-9H,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBLBEWSJVKAAJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-fluoro-N-(4-methyl-2-oxochromen-7-yl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-chloro-N-(2-methoxydibenzo[b,d]furan-3-yl)-3-nitrobenzamide](/img/structure/B7479968.png)

![3-[3-[1-(4-chlorophenyl)tetrazol-5-yl]sulfanylpropyl]-1H-benzimidazol-2-one](/img/structure/B7479974.png)
![Dimethyl 5-[[4-(diethylcarbamoyl)phenyl]sulfamoyl]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B7479981.png)

![Dimethyl 5-[(4-iodophenyl)sulfamoyl]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B7479991.png)





